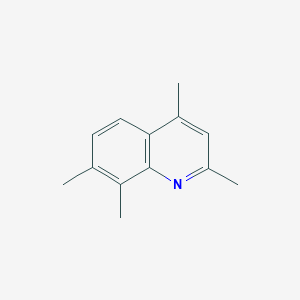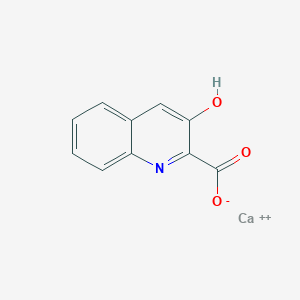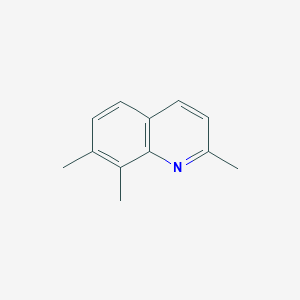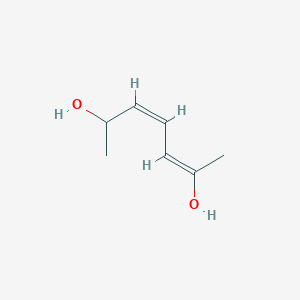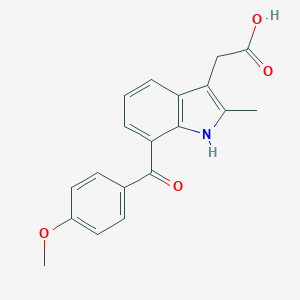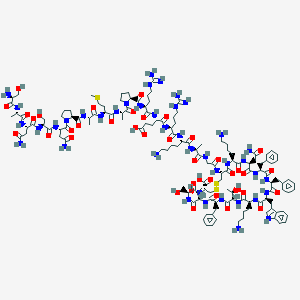
Somatostatin 1-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Somatostatin 1-28, also known as SST-1-28, is a peptide hormone that plays an important role in regulating numerous physiological processes in the body. It is a 28-amino acid peptide derived from the larger somatostatin precursor molecule, preprosomatostatin. It is synthesized in the hypothalamus and secreted into the bloodstream, where it acts as a neurotransmitter and hormone. It is involved in a wide variety of physiological processes, including the regulation of growth hormone, insulin, glucagon, and gastrin release, and the inhibition of neurotransmitter release. It is also known to affect the activity of certain neurotransmitters in the brain, such as dopamine, serotonin, and acetylcholine.
Scientific Research Applications
Regulation of Hormone Secretion
Somatostatin 1-28, also known as somatostatin-28, is a peptide hormone that originates from pre-prosomatostatin and is involved in the regulation of hormone secretion . It represses growth hormone secretion and plays a crucial role in the regulation of glucagon and insulin synthesis in the pancreas .
Modulation of Glutamatergic Signal in the Central Nervous System
Somatostatin 1-28 acts as a presynaptic modulator of glutamatergic signal in the central nervous system . It controls the efficiency of central glutamate transmission by either modulating presynaptically the glutamate exocytosis or by metamodulating the activity of glutamate receptors colocalized and functionally coupled with somatostatin receptors in selected subpopulations of nerve terminals .
Inhibition of Intracellular Ca2+ Influx and Adenylate Cyclase Activity
The interaction of Somatostatin 1-28 with its G-protein coupled receptor leads to inhibition of intracellular Ca2+ influx and adenylate cyclase (AC) activity inside the cell . This regulates cyclic AMP (cAMP) levels, which is involved in intracellular signaling such as the transfer of hormones inside cells and cellular proliferation .
Regulation of Immune Cells
Somatostatin 1-28 has been reported to induce production of α-melanocyte stimulating hormone (α-MSH) in anti-CD3-stimulated primed T cells . α-MSH was interpreted to be responsible for the suppressive effect of Somatostatin 1-28 on IFN-γ production .
Vasoconstriction in the Vascular System
In the vascular system, Somatostatin 1-28 likely produces vasoconstriction by inhibiting adenylate cyclase leading to a lowering the concentration of cyclic adenosine monophosphate in the endothelial cells . This ultimately blocks vasodilation through this pathway .
Regulation of Neuronal Functions
Somatostatin 1-28 is widely expressed in the central nervous system (CNS), where it plays a main role as regulator of neuronal functions . It participates in controlling the efficiency of synaptic transmission .
Mechanism of Action
Target of Action
Somatostatin 1-28, also known as somatostatin-28 (SST-28), is a naturally occurring peptide hormone that regulates the endocrine system . It primarily targets the D cells of the islets to inhibit the release of insulin and glucagon . Additionally, it is generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary . The actions of somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors .
Mode of Action
Somatostatin 1-28 interacts with its targets by binding to the G protein-coupled somatostatin receptors, leading to multiple phosphorylation events within the C-terminal tail . This interaction results in the inhibition of adenylate cyclase, leading to a lowering of the concentration of cyclic adenosine monophosphate in the endothelial cells, which ultimately blocks vasodilation through this pathway .
Biochemical Pathways
Somatostatin 1-28 is involved in the regulation of glucagon and insulin synthesis in the pancreas . It represses growth hormone secretion, thus playing a crucial role in the regulation of metabolism . The two peptides, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), are involved in these regulatory processes .
Pharmacokinetics
The pharmacokinetics of Somatostatin 1-28 involves its distribution and retention within the body. Studies have shown that somatostatin analogs, such as 177Lu-DOTA-EB-TATE, exhibit extended circulation in the blood and achieve a higher tumor dose delivery compared to other analogs . The total-body effective doses were 0.205 ± 0.161 mSv/MBq for 177Lu-DOTA-EB-TATE .
Result of Action
The molecular and cellular effects of Somatostatin 1-28’s action include the inhibition of various gastrointestinal processes . It is produced by paracrine cells scattered throughout the gastrointestinal tract and inhibits gastrointestinal endocrine secretion . Somatostatin is also found in various locations in the nervous system and exerts neural control over many physiological functions .
Action Environment
The action of Somatostatin 1-28 is influenced by the local physiological environment. For example, SS28 is found in the central nervous system and has a more potent neuromodulator action than SS14 . The wide-ranging diverse effects of somatostatin in the gastrointestinal system occur to a greater or lesser extent in physiological and pathological conditions .
properties
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-DFTNLTQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Somatostatin 1-28 | |
Q & A
Q1: What is the primary mechanism of action of Somatostatin 1-28?
A1: Somatostatin 1-28 exerts its effects by binding to specific somatostatin receptors (SSTRs). These receptors belong to the G protein-coupled receptor (GPCR) superfamily. [] Upon binding, Somatostatin 1-28 triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylate cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. [] This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion and neurotransmission.
Q2: Does Somatostatin 1-28 exhibit different activities compared to other forms of Somatostatin?
A2: Yes, studies have shown that Somatostatin 1-28 and the shorter form, Somatostatin 1-14, can have different potencies and affinities for various SSTR subtypes. [, ] For instance, in guinea pig pancreatic acini, both Somatostatin 1-28 and a synthetic analog, [Nle8]Somatostatin 1-28, increased amylase release, calcium outflux, and cGMP levels at high concentrations. [] Interestingly, these effects were not observed with Somatostatin 1-14, suggesting that the full 28-amino acid sequence is crucial for this specific activity. []
Q3: Is Somatostatin 1-28 exclusively produced in the central nervous system?
A3: No, while initially identified in the hypothalamus, research has revealed that Somatostatin 1-28 is also synthesized in peripheral tissues. For example, studies have identified Somatostatin 1-28 in the retina of various species, including rats, frogs, and monkeys. [] This finding indicates that Somatostatin 1-28 plays diverse roles both within and outside the central nervous system.
Q4: Has Somatostatin 1-28 been detected in human bodily fluids?
A4: Yes, research has confirmed the presence of circulating Somatostatin 1-28 in human plasma. [] This finding has implications for understanding the potential physiological and pathological roles of this peptide in humans.
Q5: Are there any studies investigating the role of Somatostatin 1-28 in specific physiological processes?
A5: Yes, research has explored the potential role of Somatostatin 1-28 in regulating feed intake in goats. [] A study using intracerebroventricular (ICV) infusions of Somatostatin 1-28 in goats fed dry forage observed increased feed intake compared to control animals. [] This finding suggests that Somatostatin 1-28 might modulate thirst-controlling mechanisms, influencing feeding behavior in these animals.
Q6: Does Somatostatin 1-28 undergo any post-translational modifications?
A6: Yes, Somatostatin 1-28 is derived from a larger precursor peptide, prosomatostatin, through enzymatic processing. [, ] Studies have identified various processing intermediates and fragments of prosomatostatin in different species. [, ] This suggests that the processing of prosomatostatin is a complex and potentially regulated process, influencing the availability and activity of Somatostatin 1-28.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







